3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
“3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of “3-fluoro-N’-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide” is characterized by a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The molecular formula is C14H8F2N2OS, with an average mass of 290.288 Da and a monoisotopic mass of 290.032532 Da .Scientific Research Applications
3F-NBH has been used in a variety of scientific research applications. It has been used as a substrate in enzyme kinetic studies and as a reagent in the synthesis of various compounds. It has also been used in the synthesis of novel fluorescent probes, as a fluorescent labeling agent for proteins, and as a substrate for the detection of proteases.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, with a particular focus on the target dpre1 .
Mode of Action
Benzothiazole derivatives have been reported to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication process that relies on the production, detection, and response to extracellular signaling molecules called autoinducers. By inhibiting this process, the compound could potentially disrupt bacterial communication and coordination, thereby mitigating their pathogenic effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of the cyclo-oxygenase pathway , which plays a crucial role in inflammation and pain. By inhibiting this pathway, the compound could potentially exhibit anti-inflammatory effects .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of active benzothiazole compounds have been predicted using swiss adme and admetsar web servers .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activity . Additionally, they have shown promising quorum-sensing inhibitory effects, with potential implications for the treatment of bacterial infections .
Advantages and Limitations for Lab Experiments
3F-NBH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is non-toxic and non-mutagenic. It is also relatively inexpensive and can be used in a variety of applications. However, its use is limited by its low solubility in water and its reactivity with other compounds.
Future Directions
There are a number of potential future directions for 3F-NBH. It could be used in the synthesis of novel fluorescent probes, as a reagent for the detection of proteases, or as a substrate for enzyme kinetic studies. It could also be used in the synthesis of small molecules or as a fluorescent labeling agent for proteins. Additionally, further research could be conducted to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3F-NBH is relatively straightforward and requires the use of a few simple reagents. It is synthesized from 6-fluoro-1,3-benzothiazol-2-ylbenzohydrazide and anhydrous hydrogen fluoride. The reaction is carried out in anhydrous acetonitrile at a temperature of 60°C for 10 minutes. The reaction produces 3F-NBH in a yield of 95%.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation
Cellular Effects
Some benzothiazole derivatives have been shown to have significant anti-inflammatory and analgesic activities . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Some benzothiazole derivatives have been found to inhibit the cyclo-oxygenase pathway, which is involved in the metabolism of arachidonic acid to prostaglandins This can lead to changes in gene expression and enzyme activity
Metabolic Pathways
Some benzothiazole derivatives have been found to inhibit the cyclo-oxygenase pathway
Properties
IUPAC Name |
3-fluoro-N'-(6-fluoro-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3OS/c15-9-3-1-2-8(6-9)13(20)18-19-14-17-11-5-4-10(16)7-12(11)21-14/h1-7H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCCGMVHHEJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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